Rencofilstat: A Pan-Cyclophilin Inhibitor Targeting Cyclophilins A, B, and D in Chronic Liver Disease
Rencofilstat: A Pan-Cyclophilin Inhibitor Targeting Cyclophilins A, B, and D in Chronic Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rencofilstat (formerly known as CRV431) is a novel, orally active, pan-cyclophilin inhibitor demonstrating significant therapeutic potential in preclinical and clinical studies for chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and liver fibrosis. By potently inhibiting the peptidyl-prolyl isomerase (PPIase) activity of multiple cyclophilin isoforms, particularly cyclophilins A (CypA), B (CypB), and D (CypD), Rencofilstat targets key pathological pathways involved in inflammation, fibrosis, and cellular injury. This technical guide provides a comprehensive overview of the mechanism of action of Rencofilstat, its inhibitory profile against CypA, CypB, and CypD, detailed experimental methodologies, and a summary of its effects on relevant signaling pathways.
Introduction to Cyclophilins and Their Role in Disease
Cyclophilins are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of peptide bonds preceding proline residues. This function is crucial for the proper folding, trafficking, and regulation of numerous proteins.[1] There are 17 known cyclophilins in humans, each with distinct subcellular localizations and roles in both physiological and pathological processes.[1]
-
Cyclophilin A (CypA): A cytosolic protein that, when secreted in response to inflammatory stimuli, acts as a pro-inflammatory mediator by interacting with the CD147 receptor on target cells.[2][3] This interaction triggers signaling cascades that promote inflammation and cell migration.[3]
-
Cyclophilin B (CypB): Located primarily in the endoplasmic reticulum, CypB is a key regulator of collagen synthesis and maturation.[2][4] Its inhibition is a primary goal in the treatment of fibrotic diseases like NASH.[2][4]
-
Cyclophilin D (CypD): A mitochondrial protein that regulates the mitochondrial permeability transition pore (mPTP).[2] Inhibition of CypD prevents mPTP opening, thereby reducing mitochondrial dysfunction and cell death, which are critical events in the pathogenesis of liver injury.[2]
The multifaceted roles of cyclophilins in disease processes make them attractive therapeutic targets. Rencofilstat has emerged as a potent pan-cyclophilin inhibitor with a favorable safety profile.[2][5]
Rencofilstat: Mechanism of Action and Inhibitory Profile
Rencofilstat is a non-immunosuppressive cyclosporin A analog that potently inhibits the PPIase activity of multiple cyclophilin isoforms.[6][7] Its therapeutic effects in liver disease are attributed to the simultaneous inhibition of CypA, CypB, and CypD, leading to anti-inflammatory, anti-fibrotic, and cytoprotective effects.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency of Rencofilstat against key cyclophilin isoforms has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cyclophilin Isoform | Rencofilstat (CRV431) IC50 (nM) | Reference |
| Cyclophilin A (CypA) | 2.5 | [8] |
| Cyclophilin B (CypB) | 3.1 | [8] |
| Cyclophilin D (CypD) | 2.8 | [8] |
Preclinical studies have shown that Rencofilstat achieves steady-state concentrations in the liver that exceed these IC50 values, suggesting target engagement at therapeutic doses.[1][5]
Signaling Pathways Modulated by Rencofilstat
By inhibiting CypA, CypB, and CypD, Rencofilstat modulates multiple signaling pathways implicated in the pathogenesis of chronic liver disease.
Inhibition of CypA-Mediated Inflammation
Rencofilstat blocks the interaction between extracellular CypA and its receptor CD147 on inflammatory cells. This inhibition disrupts downstream signaling pathways that lead to cellular infiltration and the production of inflammatory molecules, thereby reducing liver inflammation.[2]
Inhibition of CypB-Mediated Fibrosis
Rencofilstat inhibits the enzymatic activity of CypB, a crucial regulator of collagen production in hepatic stellate cells.[2] This leads to a reduction in collagen synthesis and secretion, thereby mitigating the fibrotic scarring characteristic of advanced liver disease.[2][4]
Inhibition of CypD-Mediated Cell Death
Rencofilstat binds to CypD on the inner mitochondrial membrane, preventing the opening of the mitochondrial permeability transition pore (mPTP).[2] This action preserves mitochondrial integrity and function, protecting liver cells from injury and death.[2]
Experimental Protocols
The determination of the inhibitory activity of Rencofilstat against cyclophilins is a critical component of its preclinical characterization. The following section details the methodology for the cyclophilin isomerase assay.
Cyclophilin Isomerase (PPIase) Activity Assay
This assay measures the ability of a compound to inhibit the PPIase activity of cyclophilins. The protocol described is based on the chymotrypsin-coupled assay.
Principle:
The assay measures the cis-to-trans isomerization of a proline-containing peptide substrate. The cyclophilin enzyme accelerates this isomerization. The trans-isomer of the peptide is then cleaved by chymotrypsin, releasing a chromogenic or fluorogenic molecule that can be quantified spectrophotometrically or fluorometrically. The rate of the reaction is proportional to the PPIase activity.
Workflow:
Materials:
-
Recombinant human cyclophilin A, B, or D
-
Peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
α-Chymotrypsin
-
Rencofilstat (or other test inhibitor)
-
Assay Buffer (e.g., HEPES-based buffer)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of kinetic reads
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Rencofilstat in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of cyclophilin enzyme, peptide substrate, and chymotrypsin in assay buffer.
-
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of Rencofilstat to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Add the cyclophilin enzyme to all wells except for the negative control (uncatalyzed reaction).
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of the peptide substrate and chymotrypsin to all wells.
-
Immediately begin kinetic measurements of absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the Rencofilstat concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Clinical Development and Future Directions
Rencofilstat has undergone Phase 1 and Phase 2a clinical trials in patients with NASH, demonstrating a favorable safety and tolerability profile.[5] The Phase 2a study showed that Rencofilstat treatment resulted in reductions in alanine transaminase (ALT), a marker of liver injury, as well as biomarkers of fibrosis.[5] These promising results have led to the initiation of a Phase 2b clinical trial to further evaluate the efficacy and safety of Rencofilstat in a larger patient population with advanced liver fibrosis.[9]
Conclusion
Rencofilstat is a promising pan-cyclophilin inhibitor with a well-defined mechanism of action that targets the key pathological processes of inflammation, fibrosis, and cell death in chronic liver disease through the inhibition of cyclophilins A, B, and D. Its potent and broad-spectrum activity, coupled with a favorable safety profile, positions Rencofilstat as a leading candidate for the treatment of NASH and other fibrotic conditions. Further clinical development will be crucial to fully elucidate its therapeutic potential in this area of high unmet medical need.
References
- 1. The Cyclophilin Inhibitor Rencofilstat Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hepionpharma.com [hepionpharma.com]
- 3. A miniaturized peptidyl-prolyl isomerase enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepionpharma.com [hepionpharma.com]
- 5. Rencofilstat, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepion Pharmaceuticals Discovers Novel Rencofilstat Action in Liver Cancer | Nasdaq [nasdaq.com]
- 7. Structural and Biochemical Characterization of the Human Cyclophilin Family of Peptidyl-Prolyl Isomerases | PLOS Biology [journals.plos.org]
- 8. hepionpharma.com [hepionpharma.com]
- 9. A Pan-Cyclophilin Inhibitor, CRV431, Decreases Fibrosis and Tumor Development in Chronic Liver Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
